3-Cyclopropyl-2-phenylpropanoic acid
Overview
Description
3-Cyclopropyl-2-phenylpropanoic acid is a chemical compound that belongs to the class of cyclopropyl carboxylic acids. It has gained significant attention in scientific research due to its potential therapeutic applications, environmental impact, and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-phenylpropanoic acid can be achieved through various methods. One common approach involves the reaction of cyclopropylmethyl bromide with phenylacetic acid under basic conditions to form the desired product. Another method includes the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with benzyl chloride followed by acidification to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or phenyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions
Major Products Formed
Scientific Research Applications
3-Cyclopropyl-2-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit certain biochemical pathways, and interact with cellular receptors. These interactions lead to various biological effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
3-Cyclopropyl-2-phenylpropanoic acid can be compared with other similar compounds, such as:
3-Phenylpropanoic acid: Similar in structure but lacks the cyclopropyl group, which may result in different chemical and biological properties.
2-Cyclopropyl-3-phenylpropanoic acid: Another isomer with a different arrangement of the cyclopropyl and phenyl groups, leading to variations in reactivity and applications.
Phenylpropanoic acid: A simpler compound with a phenyl group attached to a propanoic acid, used in various industrial and pharmaceutical applications.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties, making it a valuable compound in research and industry.
Properties
IUPAC Name |
3-cyclopropyl-2-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKWILKAUPZJDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597789 | |
Record name | 3-Cyclopropyl-2-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204595-21-0 | |
Record name | 3-Cyclopropyl-2-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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